4-Chloro-5-methoxy-3-phenyl-isoxazole
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Overview
Description
4-Chloro-5-methoxy-3-phenyl-isoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-3-phenyl-isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 4-chlorobenzonitrile oxide with 3-methoxyphenylacetylene under mild conditions . The reaction is usually catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . Microwave-assisted solid-phase synthesis is one such method that has been explored for the efficient production of isoxazoles .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-3-phenyl-isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with different functional groups.
Scientific Research Applications
4-Chloro-5-methoxy-3-phenyl-isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-3-phenyl-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-isoxazole: Similar structure but with a methyl group instead of a chloro group.
4-Bromo-5-methoxy-3-phenyl-isoxazole: Similar structure but with a bromo group instead of a chloro group.
3-(4-Hydroxyphenyl)-5-phenyl-isoxazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-Chloro-5-methoxy-3-phenyl-isoxazole is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-5-methoxy-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO2/c1-13-10-8(11)9(12-14-10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VMXTUTAATJLAOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NO1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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